![molecular formula C19H20ClFN4O B2502156 3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797710-79-2](/img/structure/B2502156.png)

3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

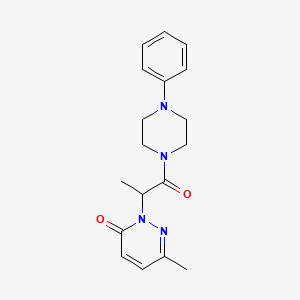

The compound "3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide" is a chemical entity that appears to be related to the field of medicinal chemistry, particularly involving pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are known for their biological significance and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multiple steps, including chlorination and aminisation processes. For example, the synthesis of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was achieved by starting from a diol precursor and then undergoing chlorination and aminisation to introduce the desired functional groups . This suggests that the synthesis of "3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide" could also involve similar steps, with careful selection of starting materials and reaction conditions to incorporate the chloro, fluoro, and amide functionalities.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which can be further substituted with various functional groups. The crystal structure of a related compound was determined using X-ray diffraction, revealing that it belongs to the triclinic system with specific lattice parameters . This information is valuable for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives can be influenced by the nature of the substituents attached to the core structure. The presence of chloro and fluoro groups, as seen in the compound of interest, can affect the electron distribution within the molecule and thus its reactivity in chemical reactions. While the specific chemical reactions of "3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide" are not detailed in the provided papers, the general behavior of similar compounds can provide a basis for predicting its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the presence of halogen atoms and an amide group in the compound of interest suggests it may have certain polar characteristics, which can influence its solubility and stability. The related compounds discussed in the papers were characterized using techniques such as IR, 1H NMR, and mass spectroscopy, which are essential for confirming the identity and purity of the synthesized molecules . These techniques could similarly be applied to analyze the physical and chemical properties of "3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide".

Scientific Research Applications

Phosphodiesterase 1 Inhibitors

Research into phosphodiesterase 1 (PDE1) inhibitors has led to the discovery of potent and selective compounds for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A study highlighted a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, leading to the identification of a clinical candidate with picomolar inhibitory potency for PDE1, excellent selectivity against other PDE families, and in vivo efficacy. This candidate is being considered for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, movement disorders, and attention deficit and hyperactivity disorders (Li et al., 2016).

Antitumor and Antimicrobial Activities

Compounds derived from enaminones, including N-arylpyrazole-containing enaminones, have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds have shown inhibition effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines. This suggests potential applications in developing new therapeutic agents for cancer and microbial infections (Riyadh, 2011).

Fluorescent Probes

The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for preparing functional fluorophores indicates their use in developing fluorescent probes. These compounds have shown significant fluorescence, with potential applications in detecting biologically or environmentally relevant species. This research opens up possibilities for using these compounds in fluorescent tagging and imaging applications (Castillo et al., 2018).

Nonsteroidal Anti-inflammatory Drugs

Synthesis studies of pyrazolo[1,5-a]pyrimidines have explored their relationship with anti-inflammatory properties. One compound in particular showed high activity and a better therapeutic index than standard drugs, without ulcerogenic activity. This highlights the potential of these compounds in developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).

properties

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN4O/c1-13-9-18-23-11-15(12-25(18)24-13)3-2-8-22-19(26)7-5-14-4-6-16(20)17(21)10-14/h4,6,9-12H,2-3,5,7-8H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXOTMDFJFNRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC(=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chloro-3-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)

![Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2502076.png)

![N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2502078.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2502080.png)

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)

![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)